“13,14-Dihydro-15-keto-PGE1” is an inactive metabolite of PGE1 . It has the molecular formula C20H34O5 . It has been found to inhibit platelet aggregation in ADP-induced human isolated platelet-rich plasma .
The synthesis of “13,14-Dihydro-15-keto-PGE1” involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
The molecular structure of “13,14-Dihydro-15-keto-PGE1” is characterized by a molecular formula of C20H34O5 . Its average mass is 354.481 Da and its monoisotopic mass is 354.240631 Da .
The conversion of PGE1 to “13,14-Dihydro-15-keto-PGE1” occurs through enzymatic reactions in the body. The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites .
The physical and chemical properties of “13,14-Dihydro-15-keto-PGE1” include a density of 1.1±0.1 g/cm3, boiling point of 537.2±35.0 °C at 760 mmHg, and vapour pressure of 0.0±3.2 mmHg at 25°C . It also has a molar refractivity of 96.0±0.3 cm3, and a polar surface area of 92 Å2 .
13,14-Dihydro-15-keto-Prostaglandin E1 is a significant metabolite of Prostaglandin E1, primarily formed through metabolic processes in the human body. It plays a crucial role in the study of prostaglandin metabolism and has implications in various physiological and pathological conditions. This compound is classified as an inactive metabolite with reduced biological activity compared to its precursor, Prostaglandin E1.
13,14-Dihydro-15-keto-Prostaglandin E1 is synthesized endogenously, primarily in the lungs, where Prostaglandin E1 is rapidly metabolized. The compound can also be obtained through chemical synthesis or enzymatic reduction of Prostaglandin E1.
This compound falls under the category of prostaglandins, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Specifically, it is categorized as a keto prostaglandin, indicating the presence of a ketone functional group.
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E1 typically involves two main steps:
The reduction process often employs enzymes such as prostaglandin Δ13-reductase, which catalyzes the conversion of 15-keto-Prostaglandin F2α to 13,14-Dihydro-15-keto-Prostaglandin E1. This enzymatic pathway highlights the importance of specific enzymes in prostaglandin metabolism and the formation of metabolites.
The molecular formula for 13,14-Dihydro-15-keto-Prostaglandin E1 is . Its structure features:
The compound has a molecular weight of approximately 350.45 g/mol. Its structural complexity allows for various interactions within biological systems, influencing its pharmacological properties.
13,14-Dihydro-15-keto-Prostaglandin E1 can undergo several chemical reactions:
Common reagents used in these reactions include NADPH for reduction and various oxidizing agents for oxidation. The major products from these reactions are typically other prostaglandin metabolites that may have distinct biological activities.
The primary action target for 13,14-Dihydro-15-keto-Prostaglandin E1 includes human platelets and neutrophils. Although it is an inactive metabolite, it exhibits weak inhibition of adenosine diphosphate-induced platelet aggregation in isolated human platelet-rich plasma.
Pharmacokinetic studies indicate that the metabolism and disposition of 13,14-Dihydro-15-keto-Prostaglandin E1 are similar to those observed in healthy individuals undergoing dialysis. Its formation during intravenous infusions of Prostaglandin E1 has been linked to beneficial effects in conditions like peripheral arterial occlusive disease due to its biological activity.
Relevant data indicate that steady-state plasma concentrations are around 10 pg/ml during therapeutic use.
13,14-Dihydro-15-keto-Prostaglandin E1 is primarily utilized in research settings to study prostaglandin metabolism and its physiological effects. Its quantification serves as a reliable indicator of Prostaglandin E1 disposition in vivo due to its rapid formation during metabolic processes. Additionally, it aids in understanding the pharmacokinetics of Prostaglandins and their role in various clinical conditions such as cardiovascular diseases and inflammatory responses.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3